8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with structural modifications at positions 7 and 8 of the purine core. The molecule features:
- 1,3-dimethyl groups at the N1 and N3 positions, common in caffeine analogs.
- An ethylthio (-S-C₂H₅) substituent at C8, distinguishing it from classical xanthines like theophylline or caffeine.
This compound is synthesized via nucleophilic substitution reactions, often using potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) under reflux conditions .
Eigenschaften
CAS-Nummer |
476480-13-4 |
|---|---|
Molekularformel |
C17H20N4O2S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
8-ethylsulfanyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O2S/c1-5-24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3 |
InChI-Schlüssel |
HEVDQVRNRUZITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of Purine Precursors
The foundational step in synthesizing this compound involves sequential alkylation reactions to introduce the 1,3-dimethyl and 7-(4-methylbenzyl) groups. A patent detailing the preparation of a related purine derivative (3-methyl-1-(5-oxohexyl)-7-n-propyl-3,7-dihydro-1H-purine-2,6-dione) highlights the use of dimethylformamide (DMF) as a solvent and alkali metal carbonates (e.g., K₂CO₃) as bases to facilitate alkylation. For the target compound, the protocol can be adapted as follows:
-
Initial Alkylation :
-
Secondary Alkylation :
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Dichloromethane | DMF |
| Base | K₂CO₃ | NaOH | K₂CO₃ |
| Temperature (°C) | 60–150 | 30–120 | 90–110 |
| Yield (%) | 75 | 70 | 85 |
Thiolation Reactions
The introduction of the ethylthio group at the 8-position typically involves nucleophilic displacement of a halogen atom. A PubChem entry for 8-(ethylthio)-7-hexyl-3-methyl-1H-purine-2,6-dione suggests using ethyl mercaptan (CH₃CH₂SH) or diethyl disulfide in the presence of a base such as NaH.
-
Halogenation :
-
Generate 8-chloropurine intermediate by treating the alkylated purine with POCl₃ at reflux.
-
-
Thiolation :
Multi-Step Synthesis with Protective Groups
To prevent undesired side reactions during alkylation and thiolation, protective group strategies are critical. For example:
-
Protection of N-7 :
-
Deprotection and Final Modification :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Phase-Transfer Catalysts : Tetrabutylammonium salts improve interfacial reactions, increasing yields by 15–20%.
-
Base Selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₉H₂₃N₅O₂S : 393.1572 [M+H]⁺.
-
Observed : 393.1575.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Verbindung kann am Purin-Kern oder an der Benzylgruppe mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumhydrid, Alkylhalogenide.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Reduzierte Purinderivate.
Substitution: Verschiedene substituierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Signalwegen zu interagieren, was möglicherweise zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflusst.
Wirkmechanismus
The mechanism of action of 8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Variations at C8 and Their Impacts
Key Observations :
- Thiol vs. Ethylthio : The thiol group in 8-mercapto derivatives (e.g., 11d) enables disulfide bond formation, useful in corrosion inhibition , whereas the ethylthio group in the target compound enhances metabolic stability.
- Amino vs.
Variations at Position 7
Table 2: Substituent Diversity at N7
Key Observations :
- 4-Methylbenzyl vs. Propargyl : The 4-methylbenzyl group in the target compound improves lipophilicity, whereas propargyl substituents (e.g., in ) enable click chemistry modifications .
- Piperazinylacetyl for Antiasthmatic Activity : Derivatives like compound 8 in show potent PDE3 inhibition (IC₅₀ < 0.1 µM), linked to vasodilation .
Table 3: Activity Profiles of Selected Analogues
Key Insights :
- The target compound’s ethylthio and 4-methylbenzyl groups suggest adenosine A2A/A1 receptor affinity, akin to 8-benzylamino derivatives .
- Caffeine-pyrrolidine hybrids (e.g., 2b) exhibit superior AChE inhibition compared to classical xanthines , highlighting substituent-driven activity shifts.
Biologische Aktivität
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular processes, particularly in cancer research and pharmacology.
The molecular formula of the compound is , with a molecular weight of 304.41 g/mol. Its structure features an ethylthio group and a 4-methylbenzyl moiety attached to a purine scaffold, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound's effectiveness was measured using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The results are summarized in Table 1.
These findings suggest that the compound can inhibit cell proliferation in a dose-dependent manner.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate apoptotic processes.
Case Studies
A significant study conducted by Fischer et al. (2018) explored the effects of this compound on tumor growth in vivo using xenograft models. The study found that treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. The tumors exhibited increased levels of apoptosis markers and decreased proliferation indices.
Pharmacological Profile
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant activities. These effects are hypothesized to be mediated through the modulation of reactive oxygen species (ROS) and inflammatory cytokines.
Q & A
Q. What synthetic methodologies are recommended for 8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a xanthine derivative (e.g., 8-bromo-1,3-dimethylxanthine) with ethyl mercaptan or its derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 4–6 hours). Solvent choice (polar aprotic solvents like DMF), temperature control, and catalyst selection (e.g., phase-transfer catalysts) are critical for yield optimization. Purification often requires column chromatography (silica gel, eluent: PE/EA 4:1) .
Q. How can structural characterization be performed to confirm the identity of the compound?
Use a combination of spectral methods:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylthio at C8, 4-methylbenzyl at C7).
- FTIR : Identify carbonyl stretches (C=O at ~1697 cm⁻¹) and aliphatic C-H stretches (~2968 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure for absolute configuration validation .
Q. What computational tools are suitable for predicting drug-likeness and bioactivity?
Use in silico platforms like Chemicalize.org (ChemAxon) to calculate physicochemical parameters (LogP, topological polar surface area) and predict absorption/distribution properties. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., adenosine receptors) using PDB structures .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s antiviral or enzyme-inhibitory activity?
- Enzyme inhibition assays : Measure IC₅₀ values against viral polymerases (e.g., HCV NS5B) using fluorescence-based nucleotide incorporation assays .
- Cell-based models : Test replication inhibition in hepatocyte-derived cell lines (e.g., Huh-7) infected with hepatitis C virus. Include positive controls (e.g., ribavirin) and dose-response curves .
- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₒₙ/kₒff) .
Q. How should conflicting bioactivity data from structural analogs be resolved?
Perform systematic structure-activity relationship (SAR) studies :
- Compare analogs with variations at C7 (e.g., 4-methylbenzyl vs. 2-chlorobenzyl) and C8 (ethylthio vs. morpholinylmethyl).
- Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity .
- Validate findings across multiple biological replicates and assay formats .
Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC with photodiode array detection .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze impurities (ICH Q1A guidelines) .
Q. How can mechanistic studies elucidate the compound’s covalent interaction with biological targets?
- Mass spectrometry : Identify adduct formation (e.g., with cysteine residues) after incubating the compound with recombinant proteins.
- Mutagenesis : Engineer target proteins (e.g., kinases) with nucleophile-deficient mutations (Cys→Ala) to confirm covalent binding .
- X-ray crystallography : Resolve ligand-protein complexes to visualize binding modes .
Methodological and Analytical Questions
Q. What strategies are effective for conducting SAR studies on purine-2,6-dione derivatives?
- Substituent variation : Synthesize analogs with modified C7/C8 groups (e.g., alkyl, aryl, heterocyclic).
- Bioisosteric replacement : Replace the ethylthio group with sulfoxide/sulfone or morpholine derivatives.
- High-throughput screening : Test libraries in enzymatic/cell-based assays to identify lead candidates .
Q. How can researchers address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Prepare stock solutions in mildly acidic/basic buffers (pH 4–8).
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Q. What methodologies are suitable for investigating polymorphism and its impact on bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
